molecular formula C10H18N2O2 B1146768 tert-butyl N-(1-cyano-2-methylpropyl)carbamate CAS No. 142055-86-5

tert-butyl N-(1-cyano-2-methylpropyl)carbamate

Cat. No. B1146768
M. Wt: 198.26212
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl N-(1-cyano-2-methylpropyl)carbamate involves several key steps, including acylation, nucleophilic substitution, and reduction processes. An efficient synthetic method was established, starting from commercially available precursors, to achieve a high total yield of the target compound through a series of optimized reactions (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl N-(1-cyano-2-methylpropyl)carbamate is characterized by its unique carbamate group attached to a tert-butyl moiety, which plays a crucial role in its reactivity and interaction with other molecules. The crystal structure analysis of similar carbamate derivatives has provided insights into the spatial arrangement and potential for molecular interactions (Ober et al., 2004).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including C-H amination, which is facilitated by specific catalysts to yield oxazolidinone derivatives. Such transformations underscore its utility as a versatile building block in organic synthesis (Yakura et al., 2007). Additionally, tert-butyl N-(1-cyano-2-methylpropyl)carbamate can undergo deprotection reactions under mild conditions, showcasing its compatibility with sensitive functional groups and its applicability in complex synthetic routes (Li et al., 2006).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Activity in Medicinal Chemistry : tert-Butyl N-(1-cyano-2-methylpropyl)carbamate is involved in the synthesis of various chemical compounds. For instance, compounds including tert-butyl carbamate derivatives have shown potential in medicinal chemistry, such as exhibiting antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Chemical Synthesis and Applications

  • Intermediate in Synthesis Processes : This compound serves as a crucial intermediate in various chemical synthesis processes. For example, it is used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing significantly to the field of organic chemistry and drug development (Ober, Marsch, Harms, & Carell, 2004).

  • Role in Organic Reactions and Catalysis : This compound is also involved in reactions like metalation and alkylation between silicon and nitrogen, showcasing its versatility in organic chemistry and its potential use in developing new synthetic methods (Sieburth, Somers, & O'hare, 1996).

Role in Structural and Molecular Studies

  • Crystallography and Molecular Structure Analysis : Its use extends to crystallography and molecular structure analysis. For example, studies involving derivatives of tert-butyl carbamate contribute to understanding the molecular interactions and crystal structures, important in materials science and molecular engineering (Das et al., 2016).

Contributions to Analytical Chemistry

  • Analytical Chemistry : In the field of analytical chemistry, derivatives of tert-butyl carbamate play a role in improving methods such as chromatographic separation, demonstrating their utility in refining analytical techniques (Husain, Christian, & Warner, 1995).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-(1-cyano-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOVCNHAYAEVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyano-2-methylpropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.